- Hibiscus sabdariffa extract/poly (vinyl alcohol) modified magnetite as a magnetically recyclable nanocatalyst for the selective oxidation of amines, Results in Chemistry, 2022, 4,

Cas no 931-19-1 (2-Picoline N-oxide)

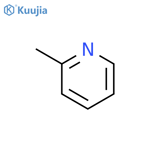

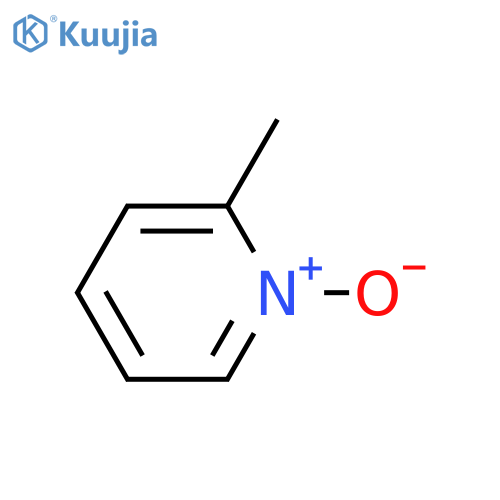

2-Picoline N-oxide structure

Nome do Produto:2-Picoline N-oxide

2-Picoline N-oxide Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Picoline-N-oxide

- 2-Picoline N-oxide

- 2-Methylpyridine N-oxide

- PicolineNoxide

- 2-methylpyridine 1-oxide

- 2-Methylpyridine-N-oxide

- 2-Picoline,1-oxide

- 2-picoline-oxide

- 2-picolyl-N-oxide

- a-Picoline 1-oxide

- a-Picoline N-oxide

- picoline N-oxide

- Methylpyridine 1-oxide

- alpha-Picoline N-oxide

- Pyridine, 2-methyl-, 1-oxide

- 2-Picoline, 1-oxide

- picoline 1-oxide

- 2-Picoline 1-oxide

- 2-Methylpyridine-1-oxide

- Picoline, 1-oxide

- Picoline, 1-oxide (6CI,7CI)

- .alpha.-Picoline N-oxide

- Pyridine, methyl-, 1-oxide

- G41PJ47D1I

- 2-methylpyridin-1-ium-1-olate

- alpha

- 2-Picoline, 1-oxide (6CI, 8CI)

- 2-Methyl-1-oxidopyridin-1-ium

- NSC 18253

- α-Picoline 1-oxide

- α-Picoline N-oxide

- SY019993

- AC-907/25014127

- 51279-53-9

- W-100254

- SCHEMBL342857

- 931-19-1

- AI3-24502

- E70334

- F0001-2244

- InChI=1/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H

- DB-356274

- 91114-18-0

- NS00039524

- .alpha.-Picoline 1-oxide

- J31.405F

- 2-Methylpyridine N-oxide, >=96%

- 2-Methyl-pyridine 1-oxide

- pyridin-2-ylmethyl-n-oxide

- 2-methyl pyridine N-oxide

- AKOS000278199

- CFZKDDTWZYUZKS-UHFFFAOYSA-N

- Q27116520

- 2-methyl-pyridine-N-oxide

- CHEMBL3186013

- 1-OXYLATO-2-METHYLPYRIDINIUM

- STR07187

- MFCD00006199

- 2-picoline-1-oxide

- CHEBI:35578

- STL280361

- NSC18253

- NCGC00248644-01

- EN300-7394809

- P0418

- UNII-G41PJ47D1I

- alpha-Picoline 1-oxide

- NSC-18253

- DB-000168

- EINECS 213-230-3

-

- MDL: MFCD00006199

- Inchi: 1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3

- Chave InChI: CFZKDDTWZYUZKS-UHFFFAOYSA-N

- SMILES: [O-][N+]1C(C)=CC=CC=1

- BRN: 106916

Propriedades Computadas

- Massa Exacta: 109.052764g/mol

- Carga de Superfície: 0

- XLogP3: 0.3

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 109.052764g/mol

- Massa monoisotópica: 109.052764g/mol

- Superfície polar topológica: 25.5Ų

- Contagem de Átomos Pesados: 8

- Complexidade: 74.9

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.1143 (rough estimate)

- Ponto de Fusão: 41-45 °C (lit.)

- Ponto de ebulição: 259-261 ºC

- Ponto de Flash: Fahrenheit: 289.4 ° f < br / > Celsius: 143 ° C < br / >

- Índice de Refracção: 1.5444 (estimate)

- Coeficiente de partição da água: dissolution

- PSA: 25.46000

- LogP: 1.42350

- Solubilidade: dissolve in water

- Sensibilidade: Hygroscopic

2-Picoline N-oxide Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305 + P351 + P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S36-S24/25

- CÓDIGOS DA MARCA F FLUKA:3

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Avoid moisture.

- Frases de Risco:R36/37/38

2-Picoline N-oxide Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Picoline N-oxide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PK625-100g |

2-Picoline N-oxide |

931-19-1 | 98% | 100g |

¥294.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0418-25G |

2-Methylpyridine N-Oxide |

931-19-1 | >99.0%(GC) | 25g |

¥340.00 | 2024-04-15 | |

| Chemenu | CM120745-100g |

2-Picoline N-oxide |

931-19-1 | 99% | 100g |

$62 | 2024-07-19 | |

| abcr | AB177890-500 g |

2-Picoline N-oxide; 98% |

931-19-1 | 500g |

€256.00 | 2022-03-25 | ||

| eNovation Chemicals LLC | D379284-10kg |

2-Picoline-N-oxide |

931-19-1 | 97% | 10kg |

$3620 | 2024-05-24 | |

| Enamine | EN300-7394809-0.1g |

2-methylpyridin-1-ium-1-olate |

931-19-1 | 95% | 0.1g |

$19.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PK625-500g |

2-Picoline N-oxide |

931-19-1 | 98% | 500g |

¥1369.0 | 2023-09-02 | |

| Life Chemicals | F0001-2244-0.25g |

2-Picoline N-oxide |

931-19-1 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Enamine | EN300-7394809-50.0g |

2-methylpyridin-1-ium-1-olate |

931-19-1 | 95% | 50g |

$50.0 | 2023-05-03 | |

| eNovation Chemicals LLC | D379284-250g |

2-Picoline-N-oxide |

931-19-1 | 97% | 250g |

$310 | 2024-05-24 |

2-Picoline N-oxide Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Tetraethoxysilane , Iron oxide (Fe3O4) , Poly(vinyl alcohol) ; 30 min, 95 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Maleic anhydride-1-octadecene alternating copolymer Solvents: Water ; 7 h, 90 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referência

- Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives, RSC Advances, 2020, 10(15), 9165-9171

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen peroxide , Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol ; 15 min, rt

1.2 60 min, rt

1.2 60 min, rt

Referência

- A mild and efficient H2O2 oxygenation of N-heteroaromatic compounds to the amine N-oxides and KI deoxygenation back to the tertiary amine with hexaphenyloxodiphosphonium triflate, Journal of the Iranian Chemical Society, 2018, 15(8), 1843-1849

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Acetonitrile , Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: tert-Butanol , Water ; 18 h, pH 11, rt

Referência

- 2,2,2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-Oxides, Chemistry - A European Journal, 2014, 20(2), 559-563

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 1 h, 90 °C

Referência

- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide, Synthetic Communications, 2013, 43(9), 1211-1218

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 22 h, 75 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10

Referência

- Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases, Hecheng Huaxue, 2009, 17(4), 410-415

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Hexadecyltrimethylammonium bromide , Sulfuric acid , Sodium silicate nonahydrate Solvents: Water ; pH 8.5

1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5

1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C

1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C

1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5

1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C

1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C

Referência

- A process for preparing methylpyridine N-oxide, China, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate , Water ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C

1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C

1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C

1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C

1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C

Referência

- Recovery of meta-chlorobenzoic acid as ammonium salt in the process for the preparation of N-oxide of heterocycles by oxidation with meta-chloroperoxybenzoic acid, India, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C

1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C

1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C

1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C

1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C

Referência

- The m-CPBA-NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides, Organic Process Research & Development, 2019, 23(2), 244-251

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Tris(hydroxymethyl)aminomethane (LDH bonded, K11[La(PW11O39)2] intercalated with) , Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… (tris(hydroxymethyl)aminomethane-layered double hydroxide intercalated with) Solvents: Water ; 6 h, 25 °C

Referência

- Facile Immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides for Highly Efficient N-Oxidation of Pyridine-Based Derivatives and Denitrogenation, ChemCatChem, 2015, 7(23), 3903-3910

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt

1.3 rt; overnight, 50 °C

1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt

1.3 rt; overnight, 50 °C

Referência

- A safe, convenient and efficient method for the preparation of heterocyclic N-oxides using urea·hydrogen peroxide, Tetrahedron Letters, 2008, 49(48), 6933-6935

2-Picoline N-oxide Raw materials

2-Picoline N-oxide Preparation Products

2-Picoline N-oxide Literatura Relacionada

-

Beatriz Lanta?o,Sebastián Barata-Vallejo,Al Postigo Org. Biomol. Chem. 2018 16 6718

-

2. Direct side-chain acylamination of 4-picoline 1-oxides and related compoundsRudolph A. Abramovitch,Dorota A. Abramovitch,Piotr Tomasik J. Chem. Soc. Chem. Commun. 1979 956

-

Alan R. Kennedy,Robert E. Mulvey,Robert I. Urquhart,Stuart D. Robertson Dalton Trans. 2014 43 14265

-

Scott J. Dalgarno,John E. Warren,Jerry L. Atwood,Colin L. Raston New J. Chem. 2008 32 2100

-

5. Metal- and base-free regioselective thiolation of the methyl C(sp3)–H bond in 2-picoline N-oxidesDong Wang,Zhenlin Liu,Zhentao Wang,Xinyue Ma,Peng Yu Green Chem. 2019 21 157

931-19-1 (2-Picoline N-oxide) Produtos relacionados

- 589-93-5(2,5-Lutidine)

- 586-98-1(2-Pyridinemethanol)

- 366-18-7(2,2'-Bipyridine)

- 1073-23-0(2,6-Dimethyl-1-oxido-pyridin-1-ium)

- 108-75-8(2,4,6-Trimethylpyridine)

- 100-71-0(2-Ethylpyridine)

- 108-47-4(2,4-Lutidine)

- 109-06-8(2-Methylpyridine)

- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])

- 625-84-3(2,5-Dimethyl-1H-pyrrole)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:931-19-1)2-Picoline N-oxide

Pureza:99%

Quantidade:500g

Preço ($):251.0